molecular formula C7H8FNO B1446517 2-Fluoro-5-methoxy-3-methylpyridine CAS No. 1228898-05-2

2-Fluoro-5-methoxy-3-methylpyridine

Cat. No. B1446517
M. Wt: 141.14 g/mol
InChI Key: FCDPDKIFMYOXOA-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-3-methylpyridine is a chemical compound with the molecular formula C7H8FNO . It is used in various chemical reactions and has a molecular weight of 141.15 .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-methoxy-3-methylpyridine is 1S/C7H8FNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 . This indicates the presence of seven carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom in the molecule.


Physical And Chemical Properties Analysis

2-Fluoro-5-methoxy-3-methylpyridine is a liquid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

“2-Fluoro-5-methoxy-3-methylpyridine” is a chemical compound with the CAS Number: 1228898-05-2 . It’s used in various scientific fields, particularly in chemical synthesis .

  • Chemical Synthesis

    • “2-Fluoro-5-methoxy-3-methylpyridine” is used in various scientific fields, particularly in chemical synthesis . It’s a key structural motif in active agrochemical and pharmaceutical ingredients .
  • Pharmaceutical Industry

    • Trifluoromethylpyridines, which are similar compounds, have been used extensively in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

    • An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors 2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole (3) and 2- (2,3-dihydroxypropylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole (4) starting from 2-fluoro-4-methylpyridine is reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% . Moreover, this strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Synthesis of Fluorinated Pyridines

    • Fluoropyridines, which include compounds like “2-Fluoro-5-methoxy-3-methylpyridine”, are of great interest due to their unique physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Fluoropyridines are used in the synthesis of various fluorinated compounds, which have potential applications in different fields .
  • Agricultural Products

    • The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
  • Medical Treatment

    • About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluoropyridines, including 2-Fluoro-5-methoxy-3-methylpyridine, are of interest in the development of new pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties . They are also of interest as potential imaging agents for various biological applications .

properties

IUPAC Name

2-fluoro-5-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDPDKIFMYOXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxy-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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